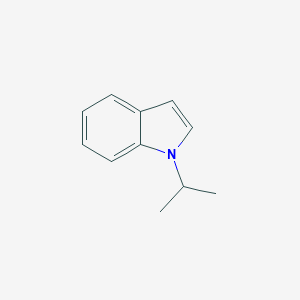

1-isopropyl-1H-indole

Description

Properties

IUPAC Name |

1-propan-2-ylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-9(2)12-8-7-10-5-3-4-6-11(10)12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFIJVJKRTZYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Isopropyl 1h Indole and Its Derivatives

Classical and Contemporary Approaches to Indole (B1671886) Core Synthesis

The construction of the indole nucleus is a foundational step, and several classical methods have been established for this purpose.

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the most widely used methods for preparing indoles. wikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgmetu.edu.tr A variety of Brønsted and Lewis acids can be employed as catalysts, including HCl, H₂SO₄, polyphosphoric acid (PPA), and zinc chloride (ZnCl₂). wikipedia.orgbhu.ac.in

The mechanism proceeds through several key steps:

The arylhydrazone isomerizes to an enamine ('ene-hydrazine').

Protonation is followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement, which cleaves the weak N-N bond and forms a new C-C bond.

The resulting diimine intermediate undergoes cyclization to form an aminoacetal (or aminal).

Finally, the elimination of an ammonia (B1221849) molecule under acidic conditions leads to the formation of the aromatic indole ring. wikipedia.orgmetu.edu.tr

A practical application of this method is the synthesis of precursors to 1-isopropyl-1H-indole derivatives. For instance, 3-(4-fluorophenyl)-1-isopropyl-1H-indole can be synthesized from N-isopropylaniline and 2-chloro-4'-fluoroacetophenone (B45902). These starting materials are heated to form an intermediate, 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone, which is then cyclized using a Lewis acid like ZnCl₂ in boiling ethanol (B145695) to yield the target indole derivative. rsc.org

While the Fischer synthesis is prevalent, other methods offer alternative routes to the indole core, each with unique advantages and substrate scopes.

Madelung Synthesis: This method involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base, such as sodium or potassium alkoxides. bhu.ac.inwikipedia.org Reported in 1912, the reaction typically requires vigorous conditions (200–400 °C). wikipedia.org The mechanism starts with the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-alkyl group, followed by nucleophilic attack of the resulting carbanion on the amide carbonyl carbon to initiate cyclization. wikipedia.orgyoutube.com Due to the harsh conditions, its use is generally limited to the preparation of simple indoles, like 2-alkinylindoles, that can withstand such temperatures. wikipedia.org

Reissert Indole Synthesis: This two-step synthesis begins with the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base (potassium ethoxide is often preferred) to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org The second step is a reductive cyclization of this pyruvate (B1213749) derivative, typically using zinc in acetic acid, to furnish the indole-2-carboxylic acid, which can then be decarboxylated upon heating to yield the final indole. wikipedia.org

Bartoli Indole Synthesis: A more recent development, the Bartoli reaction provides a direct route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgsynarchive.com The reaction requires three equivalents of the Grignard reagent for nitroarenes (two for nitrosoarenes) and is often unsuccessful without an ortho substituent, as its steric bulk facilitates a key wikipedia.orgwikipedia.org-sigmatropic rearrangement in the mechanism. wikipedia.orgjk-sci.com The mechanism involves the initial addition of the Grignard reagent to the nitro group, formation of a nitrosoarene intermediate, and a second Grignard addition. chemeurope.comonlineorganicchemistrytutor.com This is followed by the wikipedia.orgwikipedia.org-sigmatropic rearrangement, cyclization, and eventual aromatization to form the indole ring. chemeurope.comonlineorganicchemistrytutor.com This method is valued for its flexibility in producing indoles with substituents on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org

| Synthesis Method | Key Reactants | Typical Conditions | Primary Product Scope |

|---|---|---|---|

| Fischer | Arylhydrazone (from Phenylhydrazine + Ketone/Aldehyde) | Acid catalyst (Brønsted or Lewis), Heat | Broadly applicable for substituted indoles wikipedia.org |

| Madelung | N-Acyl-o-toluidine | Strong base (e.g., NaOEt), High temperature (200-400°C) | 2-Alkylindoles, simple indoles wikipedia.org |

| Reissert | o-Nitrotoluene, Diethyl oxalate | 1. Base (e.g., KOEt) 2. Reductive cyclization (e.g., Zn/AcOH) | Indole-2-carboxylic acids and their derivatives wikipedia.org |

| Bartoli | o-Substituted nitroarene, Vinyl Grignard reagent | Ethereal solvent, Acid workup | 7-Substituted indoles wikipedia.orgjk-sci.com |

N-Alkylation Strategies for this compound

Once the indole nucleus is formed, or if starting with indole itself, the isopropyl group must be attached to the nitrogen atom. This functionalization is less explored than modifications at the C2 and C3 positions due to the lower nucleophilicity of the indole nitrogen. nih.gov

The most straightforward method for N-alkylation is a nucleophilic substitution (SN2) reaction. Classical conditions involve deprotonating the indole N-H with a strong base, such as sodium hydride (NaH), to form the more nucleophilic indole anion. rsc.org This anion then reacts with an alkylating agent, like isopropyl bromide, to form the N-alkylated product. rsc.orgvulcanchem.com This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org

More recently, copper-catalyzed methods have been developed for the direct N-alkylation of indoles. One such route involves a reductive cross-coupling reaction between N-tosylhydrazones and indoles, using a catalytic system of copper iodide (CuI) and a phosphine (B1218219) ligand. researchgate.net

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for C-N bond formation. These methods offer alternative pathways for the N-alkylation of indoles. For example, a palladium-catalyzed strategy can be used to effect a Fischer indole synthesis by cross-coupling aryl bromides and hydrazones, which then cyclize. wikipedia.org

Furthermore, palladium-catalyzed double alkylation processes have been developed for the direct synthesis of annulated indoles from (N-H) indoles and dibromoalkanes. rsc.org The catalytic cycle often involves an initial C2-alkylation followed by N-alkylation. rsc.org While not a direct route to this compound from indole, these advanced methods highlight the power of palladium catalysis in indole functionalization. An enantioselective intermolecular aza-Wacker-type reaction, catalyzed by palladium, has also been developed for the N-alkylation of indoles with alkenols, demonstrating a sophisticated approach to creating chiral N-alkylated indoles. nih.gov

Advanced Synthetic Transformations Leading to this compound Analogs

The this compound core serves as a building block for more complex molecules with potential pharmacological applications. Various synthetic transformations can be applied to elaborate the basic structure.

For example, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the C2 position. The synthesis of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde, a key intermediate for the cholesterol-lowering drug Fluvastatin (B1673502), starts with 3-(4-fluorophenyl)-1-isopropyl-1H-indole. rsc.orgresearchgate.net This compound is treated with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to achieve formylation, followed by further reaction to build the acrylaldehyde side chain. rsc.orggoogle.com

Strategies for Carbonylative Synthesis

Carbonylative synthesis represents a powerful tool for the introduction of a carbonyl group into the indole framework, a common feature in many bioactive indole derivatives. These methods often utilize transition metal catalysts to facilitate the incorporation of carbon monoxide or a CO surrogate. nih.gov

A notable strategy involves the palladium-catalyzed carbonylation of appropriate precursors. For instance, palladium(II)-catalyzed heterocyclization/alkoxycarbonylation of 2-alkynylaniline imines has been developed to produce indole-3-carboxylic esters. beilstein-journals.org This reaction proceeds under a CO-air atmosphere with a PdI2/KI catalyst system. beilstein-journals.org Another approach is the palladium-catalyzed carbonylative cyclization of o-indolylarylamines, which can be achieved using a Pd/Cu co-catalysis system in the presence of oxygen. beilstein-journals.org

The direct C-H carbonylation of indoles is a particularly attractive and straightforward method. While the carbonylation of the C3 position of indoles has been more extensively studied, regioselective Ru-catalyzed direct carbonylative arylation has shown promise for the synthesis of indole-2-carbonyl derivatives. beilstein-journals.org Furthermore, gas-free carbonylation methods using CO surrogates like isonitriles or benzene-1,3,5-triyl triformate (TFBen) have been developed to synthesize various indole derivatives, including 1-(3-amino-1H-indol-2-yl)-1-ketones and 1-(1H-indol-1-yl)-2-arylethan-1-ones, under palladium catalysis. beilstein-journals.orgbeilstein-journals.org

Reductive carbonylation of nitro compounds also provides a pathway to indoles. Early methods required harsh conditions, but more recent protocols utilize milder conditions with palladium catalysts. beilstein-journals.org For example, the synthesis of indoles from 2-nitrostyrene derivatives can be achieved using Pd(OAc)2 as a catalyst under a CO atmosphere. beilstein-journals.org

A summary of representative carbonylative strategies is presented in the table below:

| Starting Material | Catalyst/Reagents | Product | Reference |

|---|---|---|---|

| 2-Alkynylaniline imines | PdI2/KI, CO/Air | Indole-3-carboxylic esters | beilstein-journals.org |

| o-Indolylarylamines | PdCl2/Cu(TFA)2·H2O, O2 | Fused indole derivatives | beilstein-journals.org |

| Indoles | Ru catalyst, CO | Indole-2-carbonyl derivatives | beilstein-journals.org |

| 2-Alkynylanilines | Pd(OAc)2, Isocyanates | 2-Substituted indole-3-carboxamides | organic-chemistry.org |

| 2-Nitrostyrene derivatives | Pd(OAc)2, CO | Indoles | beilstein-journals.org |

Tandem and Cascade Reaction Sequences

Tandem and cascade reactions, also known as domino reactions, offer a highly efficient approach to the synthesis of complex molecules like this compound and its derivatives from simpler starting materials in a single operation without the need to isolate intermediates. rsc.orgwikipedia.org20.210.105 These reactions are characterized by high atom economy and a reduction in waste, time, and labor. wikipedia.org20.210.105

A variety of tandem and cascade sequences have been developed for indole synthesis. rsc.orgunimi.it These can involve a range of transformations, including cycloadditions, cyclizations, transition metal-catalyzed couplings, and C-H activation. rsc.orgunimi.it For example, a tandem fourfold C-H activation has been used to synthesize fused tetracyclic indoles from N-benzyl-substituted indoles using a combination of copper and palladium catalysts. rsc.orgunimi.it

Palladium-catalyzed tandem reactions are particularly prevalent. One such reaction involves the cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids to afford indole skeletons. organic-chemistry.org Another example is the tandem reduction/condensation/fragmentation/cyclization sequence of 2-allyl-2-(2-nitrophenyl)cyclohexane-1,3-dione to produce 2,3-disubstituted indoles. researchgate.net

Gold-mediated tandem cyclization reactions of indoles bearing an appended acetylene (B1199291) moiety can lead to the formation of polycyclic indolines. rsc.org Organocatalysis has also been employed in cascade reactions to synthesize complex indole structures. For instance, an organocatalyzed cycloaddition followed by selenide (B1212193) elimination and aza-Michael addition has been used to create a tetracyclic indole system. rsc.orgunimi.it

The synthesis of this compound itself can be achieved through a straightforward alkylation of indole with isopropyl bromide in the presence of a base like potassium hydroxide. unica.it While not a cascade reaction in itself, this product can then serve as a starting material for further tandem transformations. For example, a derivative, 3-(4-fluorophenyl)-1-isopropyl-1H-indole, is a key intermediate in the synthesis of fluvastatin and can be prepared via a multi-step sequence involving a Friedel-Crafts reaction and subsequent cyclization. scirp.orgrsc.org

The following table highlights some examples of tandem and cascade reactions in indole synthesis:

| Reaction Type | Key Transformations | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Palladium-catalyzed | Tandem fourfold C-H activation | Cu/Pd catalysts | Fused tetracyclic indoles | rsc.orgunimi.it |

| Palladium-catalyzed | Tandem addition/cyclization | Pd catalyst, Arylboronic acids | Indole skeletons | organic-chemistry.org |

| Zinc-mediated | Tandem reduction/condensation/fragmentation/cyclization | Zn, HOAc | 2,3-Disubstituted indoles | researchgate.net |

| Gold-mediated | Tandem cyclization | Au catalyst | Polycyclic indolines | rsc.org |

| Organocatalyzed | Domino cycloaddition/elimination/aza-Michael addition | Organocatalyst | Tetracyclic indoles | rsc.orgunimi.it |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indoles to develop more sustainable and environmentally friendly methods. rsc.org These approaches focus on aspects such as the use of renewable resources, milder reaction conditions, greener solvents, and catalyst-free or recyclable catalyst systems. openmedicinalchemistryjournal.comrsc.org

One green strategy involves the use of microwave irradiation, which can significantly reduce reaction times and improve yields. tandfonline.com For example, the synthesis of bis(indolyl)methanes from indole and aldehydes can be achieved under microwave irradiation. tandfonline.com Solvent-free reactions are another important green approach. The condensation of indole with various substituted benzaldehydes has been successfully carried out under visible light irradiation without any catalyst or solvent. openmedicinalchemistryjournal.com

The use of water as a solvent is a key aspect of green chemistry. The synthesis of bis(indolyl)methanes has been demonstrated in water using catalysts like bromine or an N-heterocyclic iod(az)olium salt. beilstein-journals.org Polyethylene glycol (PEG) has also been employed as a green reaction medium for the synthesis of N-alkyl/aralkyl indoles and indole-3-carboxaldehydes. openmedicinalchemistryjournal.com

The valorization of renewable resources like lignin (B12514952) is a promising frontier in the green synthesis of indoles. A recently developed method describes the synthesis of biologically active indoles from aromatic platform chemicals derived from lignin. rsc.org This approach involves a series of reactions including phenol (B47542) alkylation, halogenation, C-N coupling, and an acid-catalyzed cyclization. rsc.org

The following table summarizes some green chemistry approaches for indole synthesis:

| Green Approach | Reaction | Conditions | Product | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Condensation of indole-3-carbaldehyde, ammonium (B1175870) acetate, benzil, and amines | Amberlyst A-15 catalyst, 80°C | Substituted 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives | tandfonline.com |

| Visible Light Irradiation | Condensation of indole and aromatic aldehydes | Solvent-free, catalyst-free | Bis(indolyl)methanes | openmedicinalchemistryjournal.com |

| Water as Solvent | Condensation of indole and aldehydes | Br2 or N-heterocyclic iod(az)olium salt catalyst | Bis(indolyl)methanes | beilstein-journals.org |

| Green Solvent | Synthesis of N-alkyl/aralkyl indoles and indole-3-carboxaldehydes | Polyethylene glycol (PEG-600) | N-alkyl/aralkyl indoles and indole-3-carboxaldehydes | openmedicinalchemistryjournal.com |

| Renewable Feedstock | Synthesis from lignin-derived aromatic platform chemicals | Multi-step sequence including Pd-mediated C-N coupling and acid-catalyzed cyclization | Lignin-based indoles | rsc.org |

Reaction Mechanisms and Reactivity Profiles of 1 Isopropyl 1h Indole Systems

Electrophilic Aromatic Substitution Pathways on the Indole (B1671886) Ring

The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. The fusion of the benzene (B151609) and pyrrole (B145914) rings results in a system where the pyrrole moiety is significantly more reactive towards electrophiles than the benzene ring. bhu.ac.in

For indole and its N-alkyl derivatives, electrophilic substitution overwhelmingly occurs at the C-3 position. wikipedia.org This preference is attributed to the superior stability of the cationic intermediate (a 3H-indolium cation) formed upon attack at C-3. This intermediate allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring. bhu.ac.in Attack at the C-2 position leads to a less stable intermediate where stabilization by the nitrogen lone pair would require breaking the benzene aromatic sextet. bhu.ac.in

In cases where the C-3 position of an N-alkylated indole is already occupied, electrophilic attack is directed to the C-2 position. For instance, the Vilsmeier-Haack formylation of 3-(4-fluorophenyl)-1-isopropyl-1H-indole proceeds at the C-2 position to yield the corresponding 2-carbaldehyde derivative. google.com If both C-2 and C-3 are substituted, the electrophile will typically attack the benzene ring, with the C-5 position being a common site of substitution, especially under strongly acidic conditions that can lead to protonation of C-3. wikipedia.org

The N1-isopropyl group influences the reactivity of the indole ring in two primary ways:

Electronic Effect: As an alkyl group, the isopropyl substituent is electron-donating by induction. This effect increases the electron density of the pyrrole ring, further activating it towards electrophilic attack compared to an unsubstituted indole.

Steric Effect: The bulky nature of the isopropyl group can sterically hinder access to the nitrogen atom and, to a lesser extent, the adjacent C-2 and C-7 positions. However, for most electrophilic substitutions occurring at the C-3 position, the steric hindrance from the N1-isopropyl group is minimal. Studies on copper-dehydrogenative coupling reactions between quinazoline-3-oxides and various indoles have shown that N-isopropylindole participates with good tolerance, affording the C-3 coupled product in high yield, indicating that the isopropyl group does not significantly impede reactivity at this position. chim.it Similarly, in a trifunctionalization reaction to produce 2-sulfoximidoyl-3,6-dibromo indoles, N-isopropyl indole reacted smoothly to give the desired product in 89% yield, demonstrating that the steric hindrance of the N-protecting group had little effect on the reaction outcome. nih.gov

Oxidative and Reductive Transformations of Functionalized 1-Isopropyl-1H-Indole Derivatives

The this compound framework can undergo various oxidative and reductive transformations, typically targeting functional groups attached to the indole nucleus or the indole double bond itself.

Oxidative Reactions: The oxidation of indole derivatives can lead to several products depending on the oxidant and the substitution pattern. The electron-rich 2,3-double bond is often the site of reaction. For example, the copper(II) acetate-catalyzed aerial oxidation of 2-(1-isopropyl-1H-indol-3-yl)-1,2-diphenylethanone results in the formation of (1-isopropyl-1H-indol-3-yl)(phenyl)methanone. rsc.org N-acyl indoles react with singlet oxygen in dye-sensitized photooxygenations, often leading to oxidative cleavage of the 2,3-bond. acs.org While specific studies on the direct oxidation of this compound are sparse, analogies with N-acyl indoles suggest that oxidation would likely yield products resulting from attack at the C2-C3 double bond.

Reductive Reactions: Functional groups on the this compound ring can be readily reduced using standard chemical methods. Aldehyde moieties are susceptible to reduction to the corresponding alcohols. For example, this compound-3-carbaldehyde can be reduced to this compound-3-methanol. vulcanchem.com Similarly, the reduction of 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde has been accomplished using metal hydrides such as sodium borohydride (B1222165) in an inert organic solvent to yield the corresponding alcohol. google.com

Alkylation Reactions and Mechanisms (e.g., Borrowing Hydrogen Strategy, Michael Addition)

C-3 alkylated indoles are important structural motifs in many biologically active compounds. thieme-connect.com Two prominent methods for achieving the C-3 alkylation of this compound are the borrowing hydrogen strategy and the Michael addition.

Borrowing Hydrogen Strategy: The "borrowing hydrogen" (BH) or "hydrogen autotransfer" strategy is a sustainable and atom-economical method for forming C-C bonds using alcohols as alkylating agents. researchgate.net This reaction is typically catalyzed by transition metals such as ruthenium, nickel, or cobalt. thieme-connect.comrsc.orgrsc.org The generally accepted mechanism involves three key steps: thieme-connect.com

The transition metal catalyst dehydrogenates the alcohol to form a reactive aldehyde or ketone intermediate and a metal hydride species.

The nucleophilic C-3 position of the indole attacks the in situ-generated carbonyl compound in a condensation reaction.

The resulting intermediate is then hydrogenated by the metal hydride species to furnish the C-3 alkylated indole and regenerate the catalyst.

This methodology has been successfully applied to a wide range of indoles and alcohols. thieme-connect.comrsc.orgrsc.org

Table 1: Examples of C-3 Alkylation of Indoles via Borrowing Hydrogen Strategy

| Catalyst System | Indole Substrate | Alcohol | Product | Yield | Reference |

| [Ru(p-cymene)Cl₂]₂ | Indole | Benzyl alcohol | 3-Benzylindole | Good | thieme-connect.com |

| Nickel Complex | Indole | Benzyl alcohol | 3-Benzylindole | - | rsc.org |

| Co-NPs on N-doped C | Indole | Benzyl alcohol | 3-Benzylindole | Good to Excellent | rsc.org |

| Ru-SNS Pincer Complex | 1H-Indole | Various Alcohols | C-3 Alkylated Indoles | - | researchgate.net |

Michael Addition: The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient olefin. masterorganicchemistry.com The indole nucleus, particularly the C-3 position, serves as an effective nucleophile (Michael donor) in these reactions. nih.gov The reaction is typically catalyzed by Brønsted or Lewis acids, which activate the Michael acceptor towards nucleophilic attack. nih.govmdpi.com Recent developments have also employed environmentally benign conditions, such as using tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) in water. ias.ac.in The reaction between an indole and an electron-deficient olefin regioselectively forms a C-C bond at the C-3 position of the indole. ias.ac.in

Table 2: Examples of Michael Addition of Indoles to Electron-Deficient Olefins

| Catalyst | Indole Substrate | Michael Acceptor | Product Type | Yield | Reference |

| Iodine (I₂) | Indole | α,α′-bis(arylmethylene)cyclopentanone | 3-Substituted Indole | Diastereomer | nih.gov |

| TBAHS in Water | Indole | β-Nitrostyrene | 3-(2-Nitro-1-phenylethyl)-1H-indole | Good to Excellent | ias.ac.in |

| Feist's Acid | Indole | trans-β-Nitroolefins | 3-(1-Aryl-2-nitroethyl)-1H-indole | Up to 97% | nih.gov |

| Brønsted Acid Ionic Liquid | Indole | α,β-Unsaturated Ketones | β-Indolylketones | Excellent | mdpi.com |

Sigmatropic Rearrangements and Cyclization Mechanisms

Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-system. wikipedia.orglibretexts.org The Fischer indole synthesis, a foundational method for preparing indoles, famously involves a rsc.orgrsc.org-sigmatropic rearrangement of an arylhydrazone intermediate. wikipedia.org While post-synthesis sigmatropic rearrangements of the this compound system itself are not widely documented, the principles of pericyclic reactions govern its potential transformations.

More commonly, this compound derivatives are utilized in or formed through cyclization reactions. These reactions are critical for constructing complex polycyclic systems containing the indole core.

Gold-Catalyzed Cyclization: A gold-catalyzed cyclization of alkynyl-indoles, including a substrate with an N-isopropyl group, has been developed to stereoselectively construct the quaternary carbon center found in fused indolines. The reaction proceeds via a 6-endo-dig cyclization. kyoto-u.ac.jp

Radical-Initiated Cascade Cyclization: Pyrrolo[1,2-a]indol-3-ones can be synthesized through a radical cascade cyanoisopropylation/cyclization of 1-methacryloyl-3-phenyl-1H-indole-2-carbonitrile, avoiding the need for transition metal or photocatalysts. rsc.org

Indole Core Formation: The synthesis of the this compound core itself often involves a key cyclization step. For example, treating a precursor like 1-(4-fluorophenyl)-2-[(1-methylethyl)phenylamino]-ethanone can lead to the formation of 3-(4-fluorophenyl)-1-isopropyl-1H-indole. stackexchange.com Similarly, cyclization of appropriately substituted anilines with ketones can form the indole ring. vulcanchem.com

Functionalization Strategies and Derivatization of 1 Isopropyl 1h Indole

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the indole (B1671886) core, avoiding the need for pre-functionalized substrates. These approaches offer a direct route to introduce new bonds and functional groups onto the 1-isopropyl-1H-indole skeleton.

The indole nucleus possesses multiple C-H bonds with varying reactivity, making site-selectivity a significant challenge. The C-3 position is the most nucleophilic and typically the most reactive towards electrophiles. The C-2 position is the next most reactive site within the pyrrole (B145914) ring. Functionalization of the benzene (B151609) ring (C-4, C-5, C-6, and C-7) is considerably more challenging due to the lower reactivity of these C-H bonds. nih.gov

Achieving site-selective C-H activation on the this compound scaffold often necessitates the use of directing groups or specific catalytic systems to overcome the inherent reactivity preferences. For instance, directing groups installed at the N-1 position can guide metal catalysts to specific C-H bonds. Research has shown that an N-P(O)tBu₂ group can direct palladium and copper catalysts to achieve C-7 and C-6 arylation, respectively. nih.gov Furthermore, the introduction of a pivaloyl group at the C-3 position can facilitate the arylation at the C-4 and C-5 positions. nih.gov While these examples utilize N-substituted indoles, the principles can be extended to this compound to control functionalization at the less reactive positions of the benzene core.

Transition metal-catalyzed reactions have been developed to target specific positions. For example, iridium catalysis with a pivaloyl directing group has been shown to achieve C-2 methylation of indoles. diva-portal.org The development of catalyst-controlled site-selective functionalization allows for the divergent synthesis of variously substituted indoles. d-nb.info For the benzene core, strategies involving directing groups are common to achieve functionalization at the C-4, C-5, C-6, and C-7 positions. nih.govrsc.org For instance, a pivaloyl group at the N-1 position can direct borylation to the C-7 position, which can then be further functionalized. nih.gov

Palladium catalysis is a versatile tool for the C-H functionalization of indoles, enabling the formation of carbon-carbon bonds with a variety of coupling partners. snnu.edu.cn These methods are crucial for the synthesis of complex molecules from the this compound scaffold.

Alkynylation: The direct C-2 alkynylation of N-alkylated indoles, such as this compound, can be achieved using palladium catalysis. One reported method employs a Pd(MeCN)₄(BF₄)₂ catalyst with a hypervalent iodine reagent, 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX), as the alkynylating agent. This reaction proceeds with high C-2 selectivity at room temperature. researchgate.net A glycine (B1666218) transient directing group strategy has also been developed for the palladium-catalyzed C-4 alkynylation of indoles. scribd.com

Arylation: Palladium-catalyzed C-H arylation is a common method for the functionalization of indoles. nih.gov Direct arylation of the indole core can be achieved, though regioselectivity can be a challenge. nih.gov The use of directing groups, as mentioned previously, can provide high site-selectivity for arylation at various positions of the indole ring. nih.gov For instance, palladium-catalyzed dearomative arylation of indoles has been demonstrated to produce 2,3-diarylated indolines. nih.gov

Olefination: The palladium-catalyzed olefination of indoles, often referred to as the Heck reaction, allows for the introduction of vinyl groups. Solvent-controlled regioselective C-H functionalization can lead to either C-2 or C-3 alkenylation of free (N-H) indoles. researchgate.net For N-substituted indoles like this compound, these methods can be adapted to achieve selective olefination. The N-functionalization of indoles via a palladium-catalyzed aza-Wacker reaction with olefins has also been reported, providing a route to N-alkylated indoles. nih.gov

Table 1: Examples of Palladium-Catalyzed C-H Functionalization of Indole Derivatives

| Functionalization | Position | Catalyst System | Substrate Scope | Reference(s) |

|---|---|---|---|---|

| Alkynylation | C-2 | Pd(MeCN)₄(BF₄)₂ / TIPS-EBX | N-alkylated indoles | researchgate.net |

| Alkynylation | C-4 | Pd(OAc)₂ / Glycine (transient directing group) | 3-formyl indoles | scribd.com |

| Arylation | C-2/C-3 | [Pd(allyl)Cl]₂ / (S)-iPr-BiOx | N-Boc-indoles | nih.gov |

| Arylation | C-4/C-5/C-6/C-7 | Pd(OAc)₂ or Cu(OAc)₂ with directing groups | N-P(O)tBu₂ or C3-pivaloyl indoles | nih.gov |

| Olefination | C-2 or C-3 | Pd(OAc)₂ | Free (N-H) indoles | researchgate.net |

| N-Alkylation | N-1 | Pd(NPhth)₂(PhCN)₂ / Bu₄NBr | Various substituted indoles | nih.gov |

Introduction of Diverse Chemical Moieties (e.g., Formylation, Cyanation)

The introduction of formyl and cyano groups onto the this compound scaffold provides key intermediates for further synthetic transformations.

Formylation: The formylation of this compound can be accomplished through various methods. A red-light mediated formylation at the C-3 position has been reported using a helical carbenium ion as a photoredox catalyst, yielding this compound-3-carbaldehyde. rsc.org Another approach involves the condensation of a 3-substituted-1-isopropyl-1H-indole with a formylating agent. For example, the condensation of 3-(4-fluorophenyl)-1-isopropyl-1H-indole with 3-(N-methyl-N-phenylamino)acrolein in the presence of POCl₃ yields the corresponding 2-formylated product. scirp.org

Cyanation: The direct cyanation of this compound at the C-3 position can be achieved through palladium-catalyzed C-H functionalization. A method utilizing acetonitrile (B52724) as the cyanide source in the presence of a palladium catalyst provides this compound-3-carbonitrile in good yield. rsc.org Another palladium-catalyzed method uses a combination of ammonium (B1175870) bicarbonate (NH₄HCO₃) and dimethyl sulfoxide (B87167) (DMSO) as a safe and practical cyanide source for the C-3 cyanation of indoles. rsc.org The synthesis of 2-cyanoindoles, including this compound-2-carbonitrile, has also been developed via a palladium-catalyzed reaction of vinyl gem-dibromo anilines. scholaris.ca

Table 2: Formylation and Cyanation of this compound

| Reaction | Position | Reagents and Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| Formylation | C-3 | 2,2-Dimethoxy-N,N-dimethylethanamine, nPr-DMQA⁺ catalyst, KI, MeCN, red light | This compound-3-carbaldehyde | 54% | rsc.org |

| Formylation | C-2 | 3-(N-methyl-N-phenylamino)acrolein, POCl₃, acetonitrile (on a 3-substituted indole) | (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde | - | scirp.org |

| Cyanation | C-3 | Acetonitrile, Pd catalyst | This compound-3-carbonitrile | 81% | rsc.org |

| Cyanation | C-3 | NH₄HCO₃, DMSO, Pd catalyst | Indole-3-carbonitriles | Moderate to good | rsc.org |

| Cyanation | C-2 | Vinyl gem-dibromo anilines, Pd catalyst | This compound-2-carbonitrile | 72% | scholaris.ca |

Multi-component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov These reactions are particularly valuable for generating libraries of compounds for drug discovery. The this compound scaffold can be incorporated into complex structures through MCRs. For example, a six-component reaction of isatins, acetyl chloride, secondary amines, vinilidene Meldrum's acid, primary amines, and malononitrile (B47326) has been used to synthesize novel spiropyridoindolepyrrolidine derivatives. One such derivative, 8-amino-9-cyano-N-ethyl-1′-isopropyl-4′,4′,5′,5′-tetramethyl-6-oxo-6H-spiro[pyrido[1,2-a]indole-10,2′-pyrrolidine]-3′-carboxamide, was synthesized in 87% yield. frontiersin.org One-pot three-component reactions involving indole, an aromatic aldehyde, and a heteroaryl amine have also been developed to produce gramine (B1672134) derivatives. exeter.ac.uk

Synthesis of Complex Heterocyclic Systems Incorporating the this compound Scaffold

The this compound core can serve as a building block for the synthesis of more complex heterocyclic systems, including fused ring systems and spiro derivatives.

Fused Ring Systems: The construction of fused ring systems onto the indole core leads to polycyclic structures with potential biological activity. Intramolecular Friedel-Crafts acylation of 4-substituted indoles can lead to the formation of fused 4,5-disubstituted indole ring systems. nih.gov Palladium-catalyzed reactions of 2-allyl-3-iodo-1-tosyl-1H-indoles with propargylic bromides can afford dihydrocycloocta[b]indoles. nih.gov These strategies highlight the potential for creating complex fused architectures based on the indole framework.

Spiro Derivatives: Spirocyclic indoles are a prominent class of natural products and synthetic compounds with interesting three-dimensional structures. The synthesis of spiro[indole-3,5′-isoxazoles] has been achieved through a Grignard conjugate addition/spirocyclization sequence, where a derivative with a 4'-isopropylphenyl group was synthesized. nih.gov As mentioned earlier, multi-component reactions can also lead to the formation of complex spiro derivatives, such as spiropyridoindolepyrrolidines containing the this compound moiety. frontiersin.org A tandem radical cyclization approach has been explored for the synthesis of spiropyrrolidinyl oxindoles, with a novel product observed for the N-isopropyl precursor. kingston.ac.uk

Schiff Base and Metal Complex Formation

The functionalization of the this compound scaffold through the formation of Schiff bases and their subsequent coordination with metal ions represents a significant area of research. This strategy leverages the reactivity of carbonyl groups, typically introduced at the C2 or C3 position of the indole ring, which condense with primary amines to form imines (azomethines). These Schiff base ligands, containing the C=N double bond, are excellent chelating agents for a variety of metal ions, leading to the formation of stable metal complexes.

Research in this area has largely focused on derivatives of this compound, particularly those bearing a carbaldehyde functional group. A notable example involves the synthesis of a Schiff base from 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde. researchgate.netxiahepublishing.com In a typical synthesis, this carbaldehyde is refluxed with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695), with a catalytic amount of concentrated sulfuric acid, to yield the corresponding hydrazone Schiff base, (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)methylene)hydrazine). researchgate.netxiahepublishing.comwindows.net The progress of this condensation reaction can be monitored using thin-layer chromatography. windows.net

This resulting Schiff base ligand has been shown to be bidentate, coordinating with a range of metal ions to form metal complexes. researchgate.netxiahepublishing.com The formation of these complexes is typically achieved by reacting the Schiff base with various metal salts in a 2:1 ligand-to-metal molar ratio. xiahepublishing.com A variety of divalent and other metal ions have been successfully incorporated, including Zn(II), Ni(II), Cu(II), Mn(II), Co(II), Hg(II), Cd(II), Sn(II), Zr(II), and Fe(II). xiahepublishing.comwindows.net

The characterization of these Schiff bases and their metal complexes relies on several spectroscopic techniques. In the infrared (IR) spectrum of the Schiff base derived from 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde, a characteristic band for the C=N stretching vibration is observed around 1600 cm⁻¹. researchgate.netxiahepublishing.com Upon complexation with a metal ion, this band may shift, indicating the coordination of the azomethine nitrogen to the metal center. ijpbs.com Furthermore, the appearance of new bands in the far-infrared region (typically 420-516 cm⁻¹) of the metal complex spectra can be attributed to the formation of metal-nitrogen (M-N) bonds. researchgate.net

While detailed studies on Schiff bases derived directly from this compound-3-carbaldehyde are less prevalent in the literature, research on the parent 1H-indole-3-carbaldehyde provides valuable insights into the potential for such reactions. For instance, Schiff bases have been prepared from indole-3-carboxaldehyde (B46971) and various amines, such as 1,4-diaminobutane (B46682) and 4,6-diaminobenzene-1,3-dithiol. ijpbs.comnveo.org These Schiff bases have also been used to form complexes with metals like Hg(II), Zr(IV), Cu(II), and Fe(III). ijpbs.comnveo.org This suggests that this compound-3-carbaldehyde would similarly be a viable precursor for a wide range of Schiff bases and their corresponding metal complexes.

The table below summarizes the synthesis of a representative Schiff base from a this compound derivative and its subsequent metal complexation.

| Starting Material | Reagent | Product | Metal Ions for Complexation |

| 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde | Hydrazine hydrate | (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)methylene)hydrazine) | Zn(II), Ni(II), Cu(II), Mn(II), Co(II), Hg(II), Cd(II), Sn(II), Zr(II), Fe(II) |

The following table details some of the spectroscopic data used to characterize the Schiff base and its metal complexes.

| Compound Type | Spectroscopic Technique | Key Observation | Interpretation |

| Schiff Base | Infrared (IR) Spectroscopy | Band around 1600 cm⁻¹ | C=N stretching vibration of the azomethine group |

| Metal Complex | Infrared (IR) Spectroscopy | Shift in the C=N stretching frequency | Coordination of the azomethine nitrogen to the metal ion |

| Metal Complex | Infrared (IR) Spectroscopy | Bands in the 420-516 cm⁻¹ region | Formation of M-N bonds |

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A full suite of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals in the 1-isopropyl-1H-indole scaffold.

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms.

¹H NMR: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For instance, in the derivative 1-(1-isopropyl-1H-indol-3-yl)ethanone, the isopropyl group's protons appear as a characteristic doublet for the methyl groups and a septet for the methine proton. rsc.org Aromatic protons on the indole (B1671886) ring typically resonate in the downfield region (δ 7.0-8.5 ppm), with their specific shifts and multiplicities depending on the substitution pattern. rsc.org

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts provide insight into the hybridization and electronic environment of each carbon. For 1-(1-isopropyl-1H-indol-3-yl)ethanone, the isopropyl methyl carbons appear around δ 22.7 ppm, while the methine carbon is found further downfield at approximately δ 47.8 ppm. rsc.org The carbons of the indole ring resonate in the aromatic region (δ 109-137 ppm). rsc.orgjournals.co.za

Table 1: ¹H and ¹³C NMR Data for 1-(1-isopropyl-1H-indol-3-yl)ethanone in CDCl₃ rsc.org

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity, Coupling Constant (J, Hz) |

| 2 | 130.8 | 7.74 | s |

| 3 | 117.2 | - | - |

| 3a | 126.5 | - | - |

| 4 | 122.8 | 8.25-8.27 | m |

| 5 | 122.6 | 7.14-7.18 | m |

| 6 | 123.1 | 7.14-7.18 | m |

| 7 | 109.9 | 7.23-7.26 | m |

| 7a | 136.5 | - | - |

| Isopropyl-CH | 47.8 | 4.56 | hpt, J = 8.0 |

| Isopropyl-CH₃ | 22.7 | 1.47 | d, J = 8.0 |

| Acetyl-C=O | 192.7 | - | - |

| Acetyl-CH₃ | 27.7 | 2.42 | s |

Two-dimensional NMR experiments are essential for establishing the complete bonding framework and spatial relationships within the molecule. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.edu It is instrumental in tracing out the spin systems within the benzene (B151609) and pyrrole (B145914) rings of the indole core and confirming the connectivity within the isopropyl group. science.gov

TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a spin system, not just immediate neighbors. ipb.pt This is particularly useful for identifying all protons belonging to a specific structural fragment, even if they are not directly coupled. science.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.edu This is a crucial step in assigning the ¹³C spectrum based on the already assigned ¹H spectrum. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically two to four bonds). sdsu.edu These correlations are vital for connecting different structural fragments, for example, linking the isopropyl group to the indole nitrogen (N1) by observing a correlation from the isopropyl methine proton to the C2 and C7a carbons of the indole ring. ipb.ptscience.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is used to determine the stereochemistry and conformation of the molecule. ipb.pt

DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary carbon detection): This is a variation of the DEPT experiment that allows for the differentiation of CH, CH₂, and CH₃ groups while also detecting non-protonated quaternary carbons, providing a complete picture of the carbon skeleton in a single experiment.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of a molecule's elemental formula. For example, the derivative 1-(1-isopropyl-1H-indol-3-yl)ethanone has a calculated mass for its protonated molecular ion [M+H]⁺ of 202.1232 (for C₁₃H₁₆NO). HRMS analysis would find a mass very close to this value, confirming the molecular formula. rsc.org

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nih.govyoutube.com The fragmentation pattern is characteristic of the molecule's structure. For indole derivatives, fragmentation provides clues to the nature and position of substituents. A distinctive fragmentation for N-isopropyl substituted indoles is the loss of the isopropyl group. mdpi.com For the related compound 1-isopropyl-5-methyl-1H-indole-2,3-dione, MS/MS analysis shows a characteristic loss of an isopropyl group. mdpi.com

The resulting fragmentation spectra can be compared against spectral libraries, such as those from NIST or MassBank, to identify known compounds or suggest structures for unknown ones. youtube.comnih.gov This library search approach was successfully used to identify 1-isopropyl-5-methyl-1H-indole-2,3-dione in the Critical Assessment of Small Molecule Identification (CASMI) contest. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information, primarily about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. acs.org The spectrum displays characteristic absorption bands for different functional groups. For this compound, the spectrum would be expected to show C-H stretching vibrations for both the aromatic and aliphatic (isopropyl) portions, C=C stretching from the aromatic rings, and C-N stretching vibrations characteristic of the indole core. xiahepublishing.com In derivatives, other strong signals appear, such as a C=O stretching band around 1710 cm⁻¹ for a ketone group. vulcanchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has a characteristic UV absorption profile resulting from π→π* transitions. rsc.org The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution on the indole ring. This technique is often used to monitor the progress of reactions involving indole derivatives.

X-ray Crystallography for Solid-State Structural Determination

For instance, the analysis of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, a key intermediate in the synthesis of the cholesterol-lowering drug fluvastatin (B1673502), provides a clear picture of the molecular geometry. scirp.orgresearchgate.net In this derivative, the compound crystallizes in the orthorhombic system with the space group Pna2₁. scirp.orgresearchgate.net The dihedral angle between the mean plane of the indole ring and the attached 4-fluorophenyl ring is a critical parameter, measured to be 111.5(3)°. scirp.orgresearchgate.net This significant twist between the two aromatic systems is a defining feature of the molecule's conformation in the solid state.

Similarly, the crystal structure of 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one, which crystallizes as an ethanol (B145695) solvate, reveals a complex interplay of intermolecular forces. nih.goviucr.org The pyrazole (B372694) ring in this structure is nearly perpendicular to both the indolin-2-one and indole rings, with dihedral angles of 84.16(10)° and 85.33(9)°, respectively. nih.goviucr.org In contrast, the indole and fluorophenyl rings are tilted towards each other by 40.74(8)°. nih.gov The crystal packing is further stabilized by N—H⋯O and O—H⋯O hydrogen bonds, forming dimeric structures, and by π–π interactions between adjacent indolin-2-one rings. nih.goviucr.org

These examples underscore the power of X-ray crystallography to reveal detailed conformational features, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of these compounds.

Crystal Data for this compound Derivatives

| Compound | Crystal System | Space Group | Key Dihedral Angles (°) | Reference |

|---|---|---|---|---|

| (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde | Orthorhombic | Pna2₁ | Indole/Fluorophenyl: 111.5(3) | scirp.orgresearchgate.net |

| 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one | Monoclinic | P2₁/c | Pyrazole/Indolin-2-one: 84.16(10) Pyrazole/Indole: 85.33(9) Indole/Fluorophenyl: 40.74(8) | nih.goviucr.org |

| 4-({(1E,2E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-5-methyl-1H-1,2,4-triazole-5(4H)-thione | Monoclinic | P2₁/n | Triazole/Indole: 88.66(9) Triazole/Benzene: 84.51(10) Indole/Benzene: 61.25(8) | nih.gov |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. encyclopedia.pub Electronic Circular Dichroism (ECD), a form of chiroptical spectroscopy, is a powerful tool for determining the absolute configuration of chiral compounds in solution. nih.gov While this compound itself is not chiral, many of its derivatives possess stereogenic centers, making ECD a critical analytical method for their stereochemical characterization.

The absolute configuration of a chiral molecule dictates the sign and shape of its ECD spectrum. encyclopedia.pub By comparing the experimentally measured ECD spectrum with a quantum-mechanically calculated spectrum for a specific enantiomer, the absolute configuration can be unambiguously assigned. mdpi.comnih.gov This approach has become a reliable alternative to X-ray crystallography, especially when suitable single crystals for diffraction studies cannot be obtained. nih.gov

For instance, in the study of chiral indolyl-twistenediones, the absolute configurations of the separated enantiomers were successfully determined by comparing their experimental ECD spectra with those simulated using time-dependent density functional theory (TD-DFT) calculations. rsc.org A good match between the experimental spectrum of one enantiomer and the simulated spectrum for a particular absolute configuration confirms the assignment. rsc.org

The process involves several steps:

Conformational Analysis: Identifying all low-energy conformers of the molecule. nih.gov

Spectrum Calculation: Calculating the ECD spectrum for each conformer. nih.gov

Boltzmann Averaging: Averaging the calculated spectra based on the relative populations of the conformers. encyclopedia.pub

Comparison: Comparing the final theoretical spectrum with the experimental one. encyclopedia.pubmdpi.com

The sensitivity of ECD to molecular conformation is a key aspect. semanticscholar.org Even subtle changes in molecular geometry, such as those induced by solvent effects or minor structural modifications, can lead to significant changes in the ECD spectrum. nih.govsemanticscholar.org This highlights the importance of accurate conformational analysis for reliable absolute configuration determination.

Principles of ECD for Absolute Configuration Assignment

| Principle | Description | Reference |

|---|---|---|

| Differential Absorption | Chiral molecules absorb left and right circularly polarized light to different extents. | encyclopedia.pubnih.gov |

| Comparison of Spectra | The experimental ECD spectrum of an unknown enantiomer is compared with the theoretically calculated spectrum for a known absolute configuration. | mdpi.comnih.gov |

| Influence of Conformation | The ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms (conformation) in the molecule. | semanticscholar.org |

| Computational Methods | Time-dependent density functional theory (TD-DFT) is a common method for calculating theoretical ECD spectra. | nih.govrsc.org |

Computational Chemistry and Theoretical Investigations of 1 Isopropyl 1h Indole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the electronic structure of 1-isopropyl-1H-indole systems. researchgate.net These methods provide detailed information about the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic properties.

Research on related N-substituted indole (B1671886) derivatives utilizes DFT methods like B3LYP to determine key quantum chemical descriptors. researchgate.net These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it indicates the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more readily excited, implying higher chemical reactivity.

Other calculated parameters help to build a comprehensive reactivity profile. researchgate.net These include:

Hardness (η) and Softness (s): Hardness is a measure of resistance to changes in electron distribution, with harder molecules being less reactive. Softness is the reciprocal of hardness. researchgate.net

Electronegativity (χ): This describes the power of an atom or group to attract electrons. researchgate.net

Chemical Potential (μ): Related to electronegativity, this indicates the tendency of electrons to escape from an equilibrium system. researchgate.net

Electrophilicity Index (ω): This global reactivity index quantifies the energy lowering of a system when it accepts electrons from the environment. researchgate.netmdpi.com

These calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic strategies. For instance, in studies of indole complexes, quantum-chemical calculations have been used to confirm the formation of hydrogen bonds and other weak interactions that determine the stability of a molecular complex. mdpi.com

Table 1: Example Quantum Chemical Descriptors for a Model Indole Derivative System Note: This table is illustrative, based on typical parameters calculated for indole derivatives in computational studies.

| Descriptor | Definition | Typical Calculated Value (Arbitrary Units) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.6 eV |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.3 eV |

| Softness (s) | 1 / (2η) | 0.217 eV-1 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.5 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.66 eV |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

While quantum calculations provide a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its physical movements and interactions over time. cresset-group.com MD simulations are essential for understanding the conformational flexibility of the this compound scaffold, which is critical for its interaction with biological targets. cresset-group.commun.ca

In an MD simulation, the molecule is placed in a simulated environment, often with explicit water molecules, and its trajectory is calculated by solving Newton's equations of motion for every atom. mun.ca This process generates an ensemble of different conformations, revealing the molecule's preferred shapes and the energy barriers between them. cresset-group.com For derivatives of this compound, MD simulations can:

Explore Conformational Space: The isopropyl group and other substituents can rotate and flex, leading to numerous possible conformations. MD simulations map this conformational landscape, identifying low-energy, stable structures. cresset-group.com

Analyze Molecular Interactions: Simulations can model the non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the indole derivative and its surroundings, like solvent molecules or a protein's active site. nih.gov

For example, MD studies on peptides containing tryptophan (an indole derivative) have detailed how the indole ring interacts with its environment and how these interactions stabilize specific peptide conformations like β-hairpins. nih.gov Such studies analyze distances between key atoms and dihedral angles over the simulation time to characterize the molecular structure and its fluctuations. nih.govucr.edu Advanced techniques like replica-exchange molecular dynamics (REMD) can enhance the sampling of the conformational space, providing a more complete picture of the molecule's dynamics. nih.gov

Table 2: Illustrative Data from an MD Simulation of an Indole-Containing Peptide Source: Adapted from findings in molecular dynamics studies of peptides containing indole rings. nih.gov

| Parameter | System/Condition | Observation |

| Turn Width | In H2O at 300 K | 0.534 nm |

| In H2O at 333 K | 0.606 nm | |

| Interaction Energy | Tyr2-Pro4 (CH-π) | -1.80 to -8.9 kcal/mol |

| Tyr2-Trp9 (Ar-Ar) | -0.43 to -8.11 kcal/mol | |

| Solvent Interaction | Trp9 Indole Ring - H2O | Peaks in radial distribution function at 0.33 nm and 0.57 nm |

Molecular Docking Analyses of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein or nucleic acid). acs.org This method is a cornerstone of computer-aided drug design, allowing scientists to screen virtual libraries of compounds and prioritize those with the highest predicted binding affinity for a specific biological target. jmchemsci.com

The process involves placing the ligand into the binding site of the receptor and using a scoring function to evaluate the strength of the interaction. mdpi.com Docking studies on indole derivatives have been widely reported. For instance, oxindole-indole conjugates were docked into the binding site of Cyclin-Dependent Kinase 4 (CDK4) to predict their potential as anticancer agents. mdpi.com The results of such analyses provide:

Binding Affinity: A score (often in kcal/mol) that estimates the free energy of binding. A more negative score typically indicates a stronger and more stable interaction. jmchemsci.com

Binding Pose: The specific three-dimensional orientation of the ligand within the receptor's active site.

Key Interactions: Identification of the specific amino acid residues in the protein that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. mdpi.com

These studies have successfully identified potential inhibitors for a range of targets, including HIV-1 reverse transcriptase and bacterial proteins. jmchemsci.comnih.gov The insights gained from docking guide the rational design of more potent and selective inhibitors by suggesting modifications to the ligand's structure to improve its fit and interactions within the binding site. mdpi.com

Table 3: Example Docking Energy Scores for Indole Conjugates in a Kinase Binding Site Source: Adapted from a molecular docking study of oxindole-indole conjugates in the CDK4 binding site. mdpi.com

| Compound | Docking Energy Score (S) in kcal/mol | Key Interacting Residues (Example) |

| Reference Ligand | -8.50 | Glu94, Val96 |

| Conjugate 6a | -9.15 | Ile12, Val20, Gln98 |

| Conjugate 6c | -8.78 | Ile12, Val20, Gln98 |

| Conjugate 6e | -10.21 | Ile12, Val20, Gln98 |

| Conjugate 6f | -9.89 | Ile12, Val20, Gln98 |

| Conjugate 6i | -9.55 | Ile12, Val20, Gln98 |

Prediction of Molecular Attributes

Beyond predicting reactivity and binding, computational methods are used to estimate a wide range of molecular attributes crucial for drug development. These predictions focus on the pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). jmchemsci.com

For derivatives of this compound, various software tools and web servers like SwissADME can predict these properties based on the molecule's structure. jmchemsci.com These predictions help to identify compounds that are likely to have good oral bioavailability and appropriate metabolic stability, reducing the rate of failure in later stages of drug discovery. acs.org

Key predicted attributes include:

Physicochemical Properties: Molecular weight, number of hydrogen bond donors and acceptors, and the octanol/water partition coefficient (log P), which are used to assess "drug-likeness" according to frameworks like Lipinski's Rule of Five. jmchemsci.com

Absorption: Prediction of gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability. jmchemsci.com

Metabolism: Prediction of whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes like cytochrome P450s. jmchemsci.com

Toxicity: Early warnings for potential toxicity, such as Ames toxicity (mutagenicity) or inhibition of the hERG channel (cardiotoxicity). jmchemsci.com

Other Attributes: Computational models can also calculate properties like dipole moment and polarizability, which influence a molecule's interactions. acs.org

These in silico predictions provide a holistic profile of a potential drug candidate, allowing for the early identification and optimization of molecules with favorable ADMET characteristics. jmchemsci.com

Table 4: Example of Predicted ADMET Properties for a Series of Designed Ligands Source: Based on typical ADMET predictions for small molecule drug candidates. jmchemsci.com

| Property | Description | Predicted Outcome for a Good Candidate |

| Lipinski's Rule of Five | Assesses drug-likeness for oral administration | 0 violations |

| Gastrointestinal (GI) Absorption | Likelihood of absorption from the gut | High |

| Blood-Brain Barrier (BBB) Permeant | Likelihood of crossing into the brain | No (or Yes, if desired) |

| P-glycoprotein Substrate | Indicates potential for active efflux from cells | No |

| CYP Inhibitor (e.g., CYP2D6) | Potential for drug-drug interactions | No |

| Ames Toxicity | Potential to be mutagenic | No |

| hERG Inhibition | Potential for cardiotoxicity | No |

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

The 1-isopropyl-1H-indole framework serves as a crucial starting point for the synthesis of more complex, high-value molecules. Its most notable application is as a key precursor in the synthesis of Fluvastatin (B1673502), a synthetic anticholesterol drug belonging to the statin class. The synthesis of a key intermediate for Fluvastatin, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, highlights the strategic importance of the this compound moiety. scirp.orgrsc.org

The synthesis begins with the construction of the substituted indole (B1671886) ring system. N-isopropylaniline is condensed with 2-chloro-4'-fluoroacetophenone (B45902) in dimethylformamide (DMF) to produce an intermediate, 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone. rsc.org This intermediate then undergoes cyclization, often facilitated by a Lewis acid like zinc chloride (ZnCl₂), to yield 3-(4-fluorophenyl)-1-isopropyl-1H-indole. scirp.orgrsc.org This core structure is then further functionalized. A subsequent reaction, often a Vilsmeier-Haack type reaction, with a reagent like 3-(N-methyl-N-phenylamino)acrolein in the presence of phosphorus oxychloride (POCl₃), introduces the acrylaldehyde side chain at the C2 position, yielding the final key intermediate for Fluvastatin. scirp.orgrsc.org

The table below summarizes the key synthetic steps starting from N-isopropylaniline to a crucial Fluvastatin intermediate, demonstrating the role of the this compound core.

| Step | Reactants | Key Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | N-isopropylaniline, 2-chloro-4'-fluoroacetophenone | DMF, ~100°C | 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone | 78% rsc.org |

| 2 | 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone | ZnCl₂, Ethyl Alcohol, Reflux | 3-(4-fluorophenyl)-1-isopropyl-1H-indole | 80% rsc.org |

| 3 | 3-(4-fluorophenyl)-1-isopropyl-1H-indole, 3-(N-Methyl-N-phenylamino)acrolein | POCl₃, CH₃CN, Reflux | (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde | 75% rsc.org |

Intermediates in the Synthesis of Agrochemicals and Specialty Chemicals

The indole nucleus is a prevalent feature in molecules designed for agriculture. Derivatives of indole, such as indolylacetic acid and indolebutyric acid, are well-known phytohormones that act as plant growth regulators, stimulating root formation and enhancing stress resistance. nih.gov While specific, large-scale applications of this compound in the agrochemical industry are not widely documented in current literature, its structural motif suggests significant potential. The N-isopropyl group can enhance lipophilicity, a key factor in the bioavailability and transport of active compounds in plants. Therefore, this compound represents a viable starting material for the synthesis of novel fungicides, herbicides, or plant growth regulators. nih.gov

In the realm of specialty chemicals, indole and its derivatives are important industrial products used in the production of fragrances, colorants like indigo, and dyes. mdpi.com The specific substitution pattern of this compound can be exploited to synthesize unique dyes or pigments where the isopropyl group could modify properties such as solubility in various media or the final color. Its role as a synthetic intermediate allows for the construction of a variety of functionalized indole derivatives, including aldehydes and diones, which can serve as precursors to more complex specialty chemicals.

Role in Catalyst Development and Ligand Design for Asymmetric Transformations

In asymmetric catalysis, the design of chiral ligands is paramount for achieving high enantioselectivity. The indole scaffold can be incorporated into ligand structures to coordinate with transition metals. The nitrogen atom of the indole ring and various positions on the carbocyclic ring can be functionalized to create bidentate or polydentate ligands.

The N-isopropyl group in this compound plays a significant role in this context. It provides steric bulk near the nitrogen atom, which can influence the coordination geometry of a metal center and create a specific chiral environment around the catalytic site. This steric hindrance can direct the approach of a substrate, thereby controlling the stereochemical outcome of a reaction. Furthermore, the electron-donating nature of the isopropyl group can modulate the electronic properties of the indole ring, affecting the electron density at the metal center and, consequently, the reactivity and selectivity of the catalyst. While specific catalysts based on a simple this compound ligand are not extensively reported, the principles of ligand design suggest its utility as a component in more complex chiral ligands for asymmetric transformations. The design of an asymmetric catalytic reaction is a complex process that considers the interplay between the metal, the chiral ligand, and the solvent, and N-substituted indoles are valuable substrates and building blocks in this field.

Exploration of Functional Properties for Advanced Materials (e.g., Non-Linear Optics)

The unique electronic structure of the indole ring, characterized by a delocalized π-electron system, makes it an attractive chromophore for applications in advanced materials. Organic materials with significant nonlinear optical (NLO) properties are sought after for applications in telecommunications, optical data storage, and frequency mixing. researchgate.net These properties arise from the molecule's response to an intense electromagnetic field, such as that from a laser. Organic molecules with π-electron systems often exhibit high polarizability and hyperpolarizability, which are prerequisites for NLO activity. nih.gov

Research into indole derivatives has shown their potential for good NLO behavior. researchgate.net Computational and experimental studies on compounds like Indole-7-carboxyldehyde have demonstrated high values for dipole moment and hyperpolarizability, suggesting NLO activeness. researchgate.net The this compound structure, with its electron-rich aromatic system, is a promising candidate for incorporation into NLO materials. The isopropyl group can influence the molecule's crystal packing and intermolecular interactions, which are critical for achieving the non-centrosymmetric arrangement required for second-order NLO effects in bulk materials.

Furthermore, indole derivatives are being explored as building blocks for functional polymers. For instance, indole units have been grafted onto biodegradable polyvinyl alcohol (PVA) backbones to create nonionic antimicrobial polymers. rsc.org In such materials, the indole moiety contributes to the functional properties, while the N-substituent can be varied to tune physical characteristics like thermal stability or the hydrophobic/hydrophilic balance. The incorporation of this compound into polymer chains could yield materials with tailored thermal, mechanical, or biological properties for a range of advanced applications. rsc.org

Q & A

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Answer : Implement Quality-by-Design (QbD) frameworks, defining critical quality attributes (CQAs) like purity and yield. Process Analytical Technology (PAT), including real-time FT-IR monitoring, ensures consistency. Accelerated stability studies (40°C/75% RH for 6 months) assess storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.